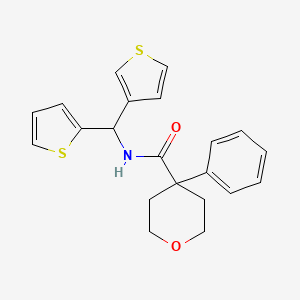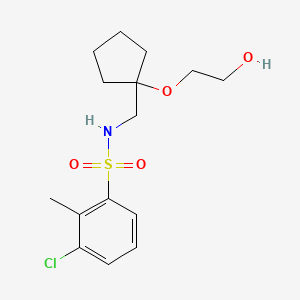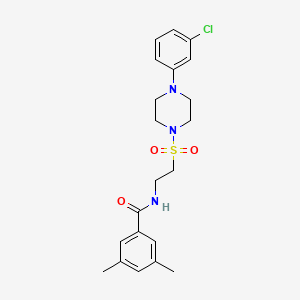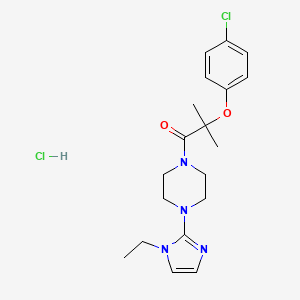
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:
Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.
Piperazine incorporation: : Introducing piperazine into the imidazole derivative.
Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.
Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.
Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:
Substitution reactions: : Given the presence of the chlorophenoxy group.
Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.
Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.
Common Reagents and Conditions
Substitution: : Sodium or potassium hydroxide as bases.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: : Chromium trioxide or other strong oxidizing agents.
Major Products
Substitution: : Variants with different functional groups replacing the chlorine.
Reduction: : Amine derivatives if nitro groups are present.
Oxidation: : Ketones or aldehydes depending on the degree of oxidation.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:
Chemistry: : As a precursor or intermediate in complex organic syntheses.
Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.
Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.
Industry: : May serve as a template for developing novel materials or chemical processes.
Mecanismo De Acción
The compound interacts with biological molecules through its multiple functional groups:
Imidazole ring: : May bind to enzyme active sites or metal ions.
Piperazine ring: : Enhances its solubility and bioavailability.
Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.
Uniqueness
The unique combination of imidazole and piperazine moieties.
Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.
Would you like to dive deeper into any specific section, or explore another topic altogether?
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRKCHLHYWPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2354847.png)
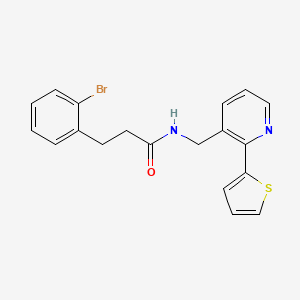
![N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2354851.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
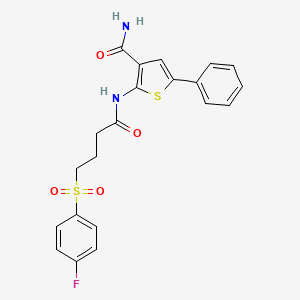
![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)
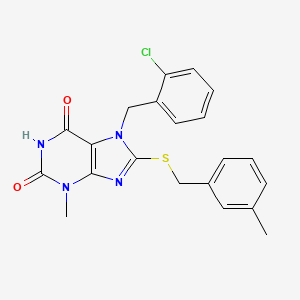
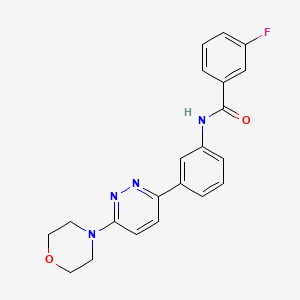
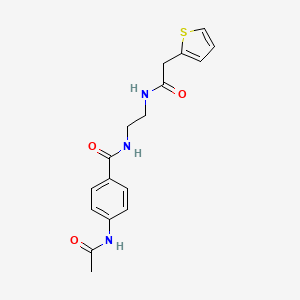
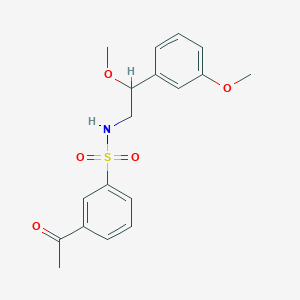
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
